molecular formula C25H21FN2O3S2 B2571459 N2-(2-fluorophenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-22-2

N2-(2-fluorophenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2571459
CAS No.: 1115373-22-2
M. Wt: 480.57
InChI Key: JRGXPQQBDGQRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-fluorophenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C25H21FN2O3S2 and its molecular weight is 480.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

The synthesis and characterization of compounds with complex molecular structures, including those related to "(3-Amino-5-((2-fluorophenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone," play a crucial role in advancing materials science and medicinal chemistry. Studies focused on the synthesis, crystal structure, and antitumor activity, as well as the spectroscopic properties of related compounds, highlight the significance of molecular architecture in determining biological activity and material properties. For instance, the synthesis and antitumor activity evaluation of similar compounds demonstrate the potential of these molecules in developing novel therapeutic agents (Tang & Fu, 2018).

Spectroscopic Properties and Theoretical Studies

Investigations into the electronic absorption, excitation, and fluorescence properties of related compounds, supported by quantum chemistry calculations, underscore the relevance of these molecules in photophysical and photochemical research. Such studies not only elucidate the behavior of these compounds under various conditions but also provide a foundation for developing new materials with desired optical properties (Al-Ansari, 2016).

Catalysis and Synthetic Methodologies

Research on catalyst- and solvent-free synthesis of related compounds through innovative methodologies, such as microwave-assisted Fries rearrangement, illustrates the potential of these molecules in green chemistry and catalysis. These studies not only contribute to the development of more efficient and environmentally friendly synthetic routes but also enable the exploration of novel reactivity patterns and catalytic processes (Moreno-Fuquen et al., 2019).

Anticonvulsant and Analgesic Potential

The design and synthesis of derivatives acting as sodium channel blockers and anticonvulsant agents exemplify the pharmacological applications of compounds within this chemical space. Such research highlights the therapeutic potential of these molecules in treating neurological disorders and chronic pain, providing insights into their mechanism of action and contributing to the discovery of new drugs (Malik & Khan, 2014).

Properties

IUPAC Name

[3-amino-5-(2-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-15-7-11-17(12-8-15)22(29)23-21(27)24(33(30,31)18-13-9-16(2)10-14-18)25(32-23)28-20-6-4-3-5-19(20)26/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGXPQQBDGQRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.